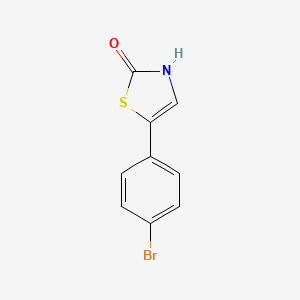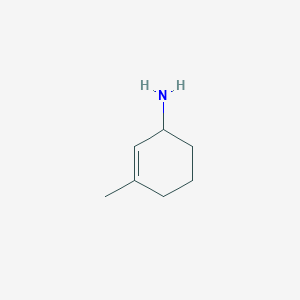![molecular formula C7H5N3O B13561851 [1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a fused triazole and pyridine ring system, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which leads to the formation of the triazolopyridine ring system . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: [1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazolopyridine ring can undergo electrophilic substitution reactions with halogens, mercuric acetate, and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like chlorine, bromine, and mercuric acetate are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated triazolopyridines and other substituted derivatives.
科学研究应用
[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can act as an inhibitor of various enzymes, such as JAK1, JAK2, and PHD-1.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [1,2,3]Triazolo[1,5-a]pyrazine, [1,2,3]Triazolo[4,5-b]pyridazine, and [1,2,3]Triazolo[4,5-c]pyridazine.
Uniqueness: The presence of the aldehyde group in this compound provides additional reactivity and versatility in chemical synthesis. Its ability to undergo various oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC 名称 |
triazolo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-6-7-3-1-2-4-10(7)9-8-6/h1-5H |
InChI 键 |
HTEFAZUTXMJEHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=NN2C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)
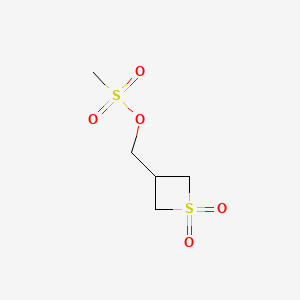
![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)

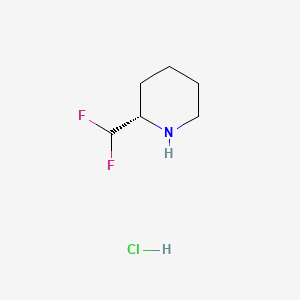
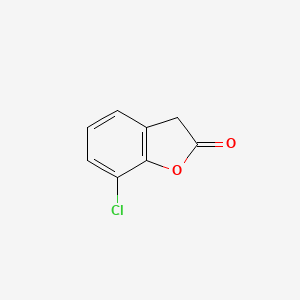
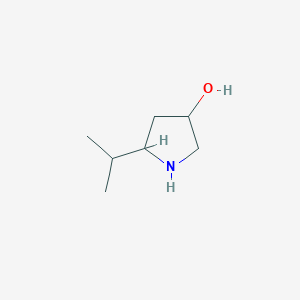

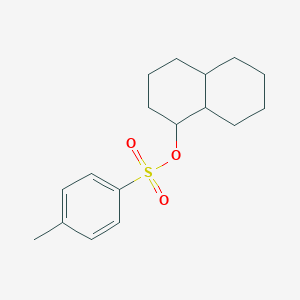
![2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)
